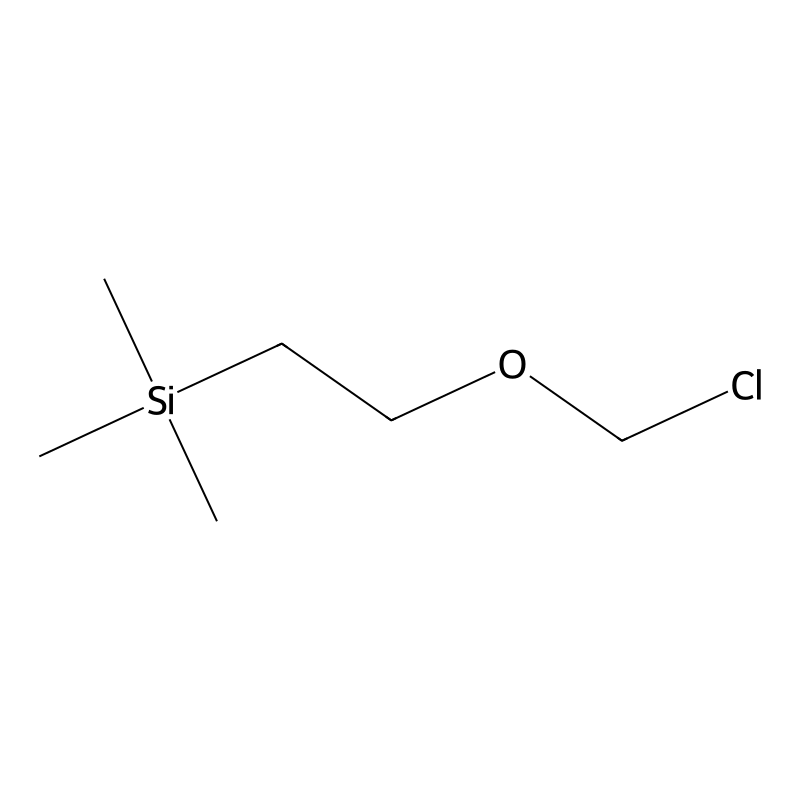

2-(Trimethylsilyl)ethoxymethyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].

Protecting Group Chemistry

In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.

Advantages of SEM-Cl as a Protecting Group

SEM-Cl offers several advantages over other hydroxyl protecting groups:

- Stability: SEM ethers are stable under a wide range of reaction conditions, including basic, acidic, and neutral environments [].

- Selectivity: SEM-Cl selectively reacts with primary and secondary alcohols, leaving other functional groups intact.

- Ease of introduction and removal: The introduction and removal of the SEM protecting group can be achieved under mild reaction conditions, making it a versatile tool for organic synthesis [].

Applications in Scientific Research

SEM-Cl finds applications in various areas of scientific research, including:

- Natural product synthesis: SEM-Cl is frequently used in the synthesis of complex natural products, such as carbohydrates, alkaloids, and terpenoids [, ].

- Medicinal chemistry: SEM-Cl is employed in the synthesis of potential drug candidates by protecting hydroxyl groups during various transformations [].

- Material science: SEM-Cl can be used to protect hydroxyl groups on surfaces, enabling the controlled modification of their properties for specific applications [].

2-(Trimethylsilyl)ethoxymethyl chloride is a chemical compound with the molecular formula CHClOSi and a molecular weight of 166.72 g/mol. It is classified as a colorless liquid with a density of 0.94 g/mL and has a boiling point ranging from 57.0°C to 59.0°C under reduced pressure (8.0 mmHg). This compound is known for its ability to act as a protecting group in organic synthesis, particularly in the modification of alcohols and other functional groups .

SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].

The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride can be achieved through several methods:

- Reaction of Trimethylsilyl Chloride with Ethylene Glycol: This method involves reacting trimethylsilyl chloride with ethylene glycol in the presence of a base, leading to the formation of the desired compound.

- Chloromethylation of Trimethylsilyl Ethers: Another approach includes chloromethylating trimethylsilyl ethers using chloromethyl methyl ether under acidic conditions.

- Direct Chlorination: Direct chlorination of corresponding ethoxymethyl compounds using thionyl chloride or phosphorus pentachloride can also yield 2-(Trimethylsilyl)ethoxymethyl chloride .

2-(Trimethylsilyl)ethoxymethyl chloride is utilized in various applications:

- Protecting Group in Organic Synthesis: It is widely used as a protecting group for alcohols during synthetic procedures, allowing selective reactions without interference from hydroxyl groups.

- Precursor in Pharmaceutical Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Research: It is employed in laboratories for research purposes, particularly in studies involving silicon-containing compounds .

Several compounds share structural similarities with 2-(Trimethylsilyl)ethoxymethyl chloride, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethylchlorosilane | CHClSi | Used primarily for silanization reactions |

| Ethyltrimethoxysilane | CHOSi | Acts as a coupling agent in surface modifications |

| 2-(Methoxyethoxy)trimethylsilane | CHOSi | Contains methoxy groups that enhance solubility |

The uniqueness of 2-(Trimethylsilyl)ethoxymethyl chloride lies in its specific combination of trimethylsilyl and ethoxymethyl functionalities, which allows it to serve effectively as a protecting group while also being reactive enough for subsequent transformations .

2-(Trimethylsilyl)ethoxymethyl chloride was first developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine. The groundbreaking introduction of this reagent occurred in 1980 when Lipshutz and his colleague Joseph J. Pegram published their seminal paper in Tetrahedron Letters, presenting SEM-Cl as a novel reagent for hydroxyl group protection. This publication, which has been cited over 280 times according to Google Scholar, marked the beginning of SEM-Cl's significant impact on organic synthesis.

Lipshutz, who joined the faculty at UC Santa Barbara in 1979 as an Assistant Professor, has since become a Distinguished Professor with contributions spanning multiple areas of organic chemistry. His development of SEM-Cl addressed a critical need in complex synthesis – a hydroxyl protecting group that could be selectively cleaved under mild conditions using fluoride in organic solvents. This selective deprotection capability distinguished SEM-Cl from many existing protecting groups and established its value in multistep syntheses.

The initial paper demonstrated that SEM ethers exhibited excellent stability under conditions that would cleave other protecting groups, while remaining susceptible to specific deprotection reagents like tetrabutylammonium fluoride (TBAF) and cesium fluoride. This balance of stability and selective cleavability would prove instrumental in complex synthetic applications.

Evolution of SEM-Cl in Synthetic Organic Chemistry

Following its introduction, synthetic chemists quickly recognized the broader potential of SEM-Cl beyond hydroxyl protection. By the mid-1980s, researchers had expanded its application to protect various functional groups including primary, secondary, and tertiary alcohols, phenols, amines, and carboxylic acids.

A significant advancement came in 1986 when Lipshutz and colleagues extended SEM-Cl application to the protection of imidazoles. This development demonstrated that SEM-protected nitrogen heterocycles could undergo directed metalation at the C-2 position when treated with strong bases like n-butyllithium, creating valuable synthetic intermediates for heterocyclic chemistry.

The evolution of SEM-Cl continued with the development of alternative deprotection methods. While the initial deprotection procedures relied on fluoride-based reagents, researchers subsequently discovered effective deprotection using Lewis acids such as magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate. A particularly notable innovation came in 2000 with Vakalopoulos and Hoffmann's development of a very mild and selective deprotection method using magnesium bromide in diethyl ether/nitromethane, achieving excellent yields under gentle conditions.

Historical Context Within Silicon-Based Protecting Group Chemistry

To fully appreciate SEM-Cl's significance, one must understand its position within the broader context of silicon-based protecting group chemistry. Silicon protecting groups have a rich history dating back to pioneering work by Frederic Stanley Kipping (1863-1949), an English chemist who conducted groundbreaking research on silicon polymers and coined the term "silicone".

Kipping's work established the foundation for organosilicon chemistry, which studies compounds containing carbon-silicon bonds. The field expanded considerably in the mid-20th century, with organosilicon compounds finding increasing applications in organic synthesis, particularly as protecting groups.

Silicon-based protecting groups gained popularity due to their tunable properties, stability under various reaction conditions, and selective deprotection methods. Before SEM-Cl, common silicon protecting groups included trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. While effective, these groups had limitations – TMS groups were often too labile under basic conditions, while TBDMS groups sometimes required harsh deprotection conditions.

SEM-Cl introduced a valuable middle ground, offering enhanced stability under various conditions while maintaining selective deprotection pathways. This balanced profile positioned SEM-Cl as an important addition to the silicon protecting group arsenal, expanding the toolkit available to synthetic organic chemists for tackling increasingly complex molecular targets.

The 2-(trimethylsilyl)ethoxymethyl protecting group exhibits a distinctive protection mechanism that involves nucleophilic substitution at the chloromethyl carbon center [1]. The mechanism proceeds through a straightforward nucleophilic displacement where the hydroxyl or amino nucleophile attacks the electrophilic carbon bearing the chloride leaving group [2]. This process forms a new carbon-oxygen or carbon-nitrogen bond while simultaneously displacing the chloride ion [3].

The protection reaction typically requires the presence of a non-nucleophilic base such as diisopropylethylamine or sodium hydride to deprotonate the nucleophile and facilitate the substitution reaction [1] [2]. The reaction proceeds via a bimolecular mechanism where the nucleophile approaches the electrophilic carbon from the backside, leading to inversion of configuration at the reaction center [3].

Research findings demonstrate that the 2-(trimethylsilyl)ethoxymethyl group provides exceptional stability under basic conditions and all but the harshest acidic environments [2]. The protecting group remains intact during oligonucleotide synthesis conditions, including exposure to ethanolic ammonia, which typically removes other silyl-based protecting groups [2]. The stability arises from the unique electronic properties of the trimethylsilyl moiety, which prevents migration of the protecting group through silicon-oxygen bond formation [2].

Deprotection mechanisms involve treatment with fluoride sources such as tetrabutylammonium fluoride or cesium fluoride, which selectively cleave the silicon-carbon bond [1]. Alternative deprotection methods include the use of boron trifluoride etherate, magnesium bromide, or lithium tetrafluoroborate under mild conditions [1]. These reagents exploit the high affinity of silicon for fluoride or other hard nucleophiles to facilitate protecting group removal [1].

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 2-(trimethylsilyl)ethoxymethyl chloride follow classical bimolecular nucleophilic substitution pathways [9] [10]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in a single transition state [10]. The nucleophile approaches the electrophilic carbon at an angle of 180 degrees relative to the leaving group, providing optimal orbital overlap between the nucleophile lone pair and the antibonding orbital of the carbon-chlorine bond [11].

Kinetic studies reveal that the reaction rate depends on the concentrations of both the nucleophile and the 2-(trimethylsilyl)ethoxymethyl chloride substrate, confirming the bimolecular nature of the substitution [9] [10]. The reaction exhibits second-order kinetics, being first-order with respect to each reactant [10]. This kinetic behavior distinguishes the mechanism from unimolecular substitution pathways that would show first-order dependence on the substrate alone [10].

The nucleophilicity of the attacking species significantly influences the reaction rate [9]. Stronger nucleophiles, characterized by their ability to donate electron pairs, displace weaker nucleophiles more readily [9]. The effectiveness of nucleophiles follows predictable trends based on basicity and polarizability, with negatively charged species generally exhibiting higher nucleophilicity than neutral molecules [9].

Solvent effects play a crucial role in determining reaction rates and selectivity [11]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhance nucleophilicity by solvating cations while leaving anions relatively unsolvated [18]. This solvation pattern increases the effective nucleophilicity of anionic species and accelerates the substitution reaction [18].

Mechanistic Differences Between Alcohol and Amine Protection

The protection mechanisms for alcohols and amines using 2-(trimethylsilyl)ethoxymethyl chloride exhibit fundamental differences in reaction pathways and electronic requirements [12] [16]. Alcohol protection proceeds through direct nucleophilic attack by the hydroxyl oxygen on the electrophilic carbon center [12]. The reaction requires deprotonation of the alcohol to generate the alkoxide nucleophile, which possesses enhanced nucleophilicity compared to the neutral alcohol [12].

In contrast, amine protection involves nucleophilic attack by the nitrogen lone pair without prior deprotonation [16]. The nitrogen atom in amines retains its lone pair of electrons, making it inherently nucleophilic [16]. This difference in nucleophile generation leads to distinct reaction conditions and rates between alcohol and amine protection reactions [16].

The electronic environments surrounding the nucleophilic centers differ significantly between alcohols and amines [19]. Nitrogen atoms exhibit higher polarizability compared to oxygen atoms, resulting in enhanced nucleophilicity for amines under comparable conditions [16]. This electronic difference manifests in faster reaction rates for amine protection compared to alcohol protection under identical experimental conditions [16].

Steric considerations also distinguish alcohol and amine protection mechanisms [18]. Primary amines typically react more rapidly than secondary amines due to reduced steric hindrance around the nucleophilic nitrogen [18]. Similarly, primary alcohols exhibit higher reactivity than secondary or tertiary alcohols [18]. The steric accessibility of the nucleophilic center directly correlates with reaction efficiency and selectivity [18].

Regioselectivity patterns differ between alcohol and amine protection reactions [2]. For molecules containing both hydroxyl and amino functional groups, selective protection can be achieved by exploiting the differential nucleophilicity and steric accessibility of these groups [2]. Research demonstrates that 2-(trimethylsilyl)ethoxymethyl chloride shows preferential reactivity toward amino groups when both functionalities are present in the same molecule [2].

Stereoelectronic Considerations in 2-(Trimethylsilyl)ethoxymethyl Formation

Stereoelectronic effects significantly influence the formation and stability of 2-(trimethylsilyl)ethoxymethyl protecting groups [17] [19]. These effects arise from the spatial relationships between molecular orbitals and their impact on reaction pathways and thermodynamic stability [17]. The orientation of electron pairs and bonding orbitals determines the feasibility and selectivity of protecting group formation [17].

The trimethylsilyl moiety introduces unique stereoelectronic considerations due to the large size and polarizability of silicon atoms [17]. Silicon-carbon bonds exhibit different electronic properties compared to carbon-carbon bonds, leading to altered orbital overlap patterns and hyperconjugative interactions [17]. These differences manifest in enhanced stability of the protecting group and modified reactivity patterns [17].

Orbital overlap considerations play a crucial role in determining reaction pathways [17] [19]. The nucleophilic attack trajectory must align with the antibonding orbital of the carbon-chlorine bond to achieve effective bond formation [11]. Deviations from optimal orbital alignment result in reduced reaction rates and altered selectivity patterns [17].

Conformational preferences of the 2-(trimethylsilyl)ethoxymethyl group influence its protecting ability and deprotection characteristics [19]. The extended conformation minimizes steric interactions between the trimethylsilyl group and the protected functional group [19]. This conformational preference contributes to the exceptional stability of the protecting group under various reaction conditions [19].

Hyperconjugative interactions between the silicon-carbon bonds and adjacent molecular orbitals stabilize the protecting group [17]. These interactions involve delocalization of electron density from bonding orbitals into antibonding orbitals of adjacent bonds [17]. The stabilization provided by hyperconjugation contributes to the inertness of the protecting group toward unwanted side reactions [17].

The following table summarizes key mechanistic parameters for 2-(trimethylsilyl)ethoxymethyl protection reactions:

| Parameter | Alcohol Protection | Amine Protection | Reference |

|---|---|---|---|

| Mechanism Type | Bimolecular Nucleophilic Substitution | Bimolecular Nucleophilic Substitution | [9] [10] |

| Nucleophile Generation | Deprotonation Required | Direct Attack | [12] [16] |

| Typical Base | Sodium Hydride | Diisopropylethylamine | [1] [2] |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature | [3] |

| Regioselectivity | Primary > Secondary > Tertiary | Primary > Secondary | [2] [18] |

| Relative Rate | Moderate | Fast | [16] [18] |

Research findings indicate that stereoelectronic effects become particularly important in complex molecular systems where multiple reactive sites compete for protection [19]. The selectivity observed in such systems often reflects the cumulative influence of orbital overlap requirements, steric accessibility, and electronic activation of different functional groups [19].

The electronic properties of substituents adjacent to the reactive center modulate the effectiveness of stereoelectronic interactions [17]. Electron-withdrawing groups enhance the electrophilicity of the carbon center, facilitating nucleophilic attack [17]. Conversely, electron-donating groups reduce electrophilicity and slow the protection reaction [17].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive